molecular formula C16H16N2O2 B2393471 4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2248127-12-8

4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2393471
CAS No.: 2248127-12-8
M. Wt: 268.316
InChI Key: FSWLKKANXYIXLT-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one typically involves the condensation of 4-methoxybenzylamine with 2-chloroquinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-13-8-6-12(7-9-13)10-18-11-16(19)17-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWLKKANXYIXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248127-12-8
Record name 4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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